molecular formula C10H14N6O3 B13768267 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B13768267
M. Wt: 266.26 g/mol
InChI Key: CEKHQTGPIPUDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is an organic compound with the molecular formula C10H14N6O3 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide typically involves the reaction of 8-(dimethylamino)-3-methyl-2,6-dioxopurine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[8-(diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide
  • 2-[8-(dimethylamino)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide

Uniqueness

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C10H14N6O3

Molecular Weight

266.26 g/mol

IUPAC Name

2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C10H14N6O3/c1-14(2)9-12-7-6(16(9)4-5(11)17)8(18)13-10(19)15(7)3/h4H2,1-3H3,(H2,11,17)(H,13,18,19)

InChI Key

CEKHQTGPIPUDAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.